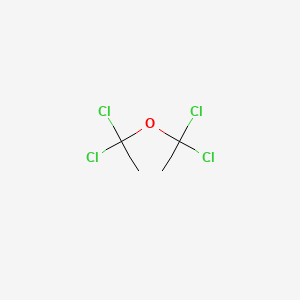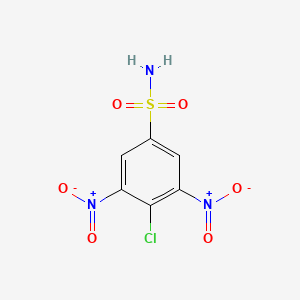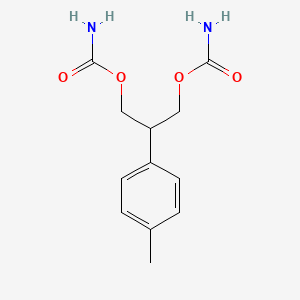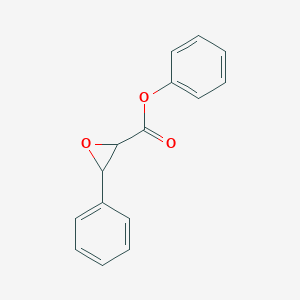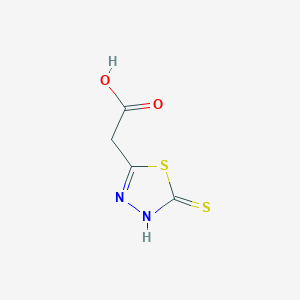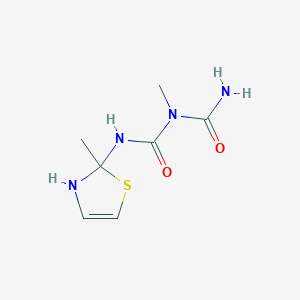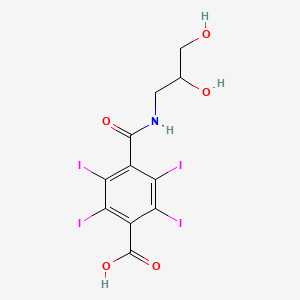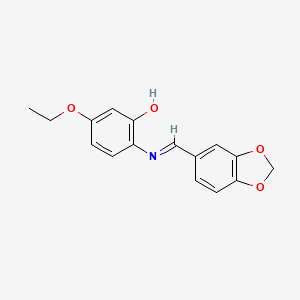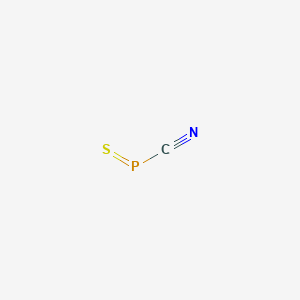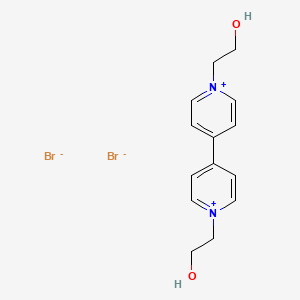
1,3-Dicyclohex-2-en-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dicyclohex-2-en-1-ylurea is an organic compound with the molecular formula C₁₃H₂₀N₂O It is a derivative of urea, characterized by the presence of two cyclohexene rings attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dicyclohex-2-en-1-ylurea can be synthesized through the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate. The reaction typically involves the following steps:
Formation of Intermediate: Cyclohexylamine reacts with S,S-dimethyl dithiocarbonate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dicyclohex-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield cyclohexanone derivatives.
Reduction: May yield cyclohexylamine derivatives.
Substitution: May yield halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dicyclohex-2-en-1-ylurea has several scientific research applications, including:
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Employed in the synthesis of polymers with unique characteristics.
Wirkmechanismus
The mechanism of action of 1,3-Dicyclohex-2-en-1-ylurea involves its interaction with molecular targets such as enzymes or receptors. For example, it acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. The compound binds to the active site of the enzyme, inhibiting its activity and leading to physiological effects such as reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dicyclohexylurea: Similar in structure but lacks the double bonds in the cyclohexene rings.
N,N’-Dicyclohexylurea: Another derivative of urea with similar properties.
Uniqueness
1,3-Dicyclohex-2-en-1-ylurea is unique due to the presence of double bonds in the cyclohexene rings, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
33024-59-8 |
|---|---|
Molekularformel |
C13H20N2O |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1,3-di(cyclohex-2-en-1-yl)urea |
InChI |
InChI=1S/C13H20N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h3,5,7,9,11-12H,1-2,4,6,8,10H2,(H2,14,15,16) |
InChI-Schlüssel |
IEYAYVJQBUSPCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)NC(=O)NC2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


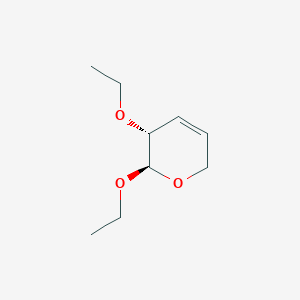
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
